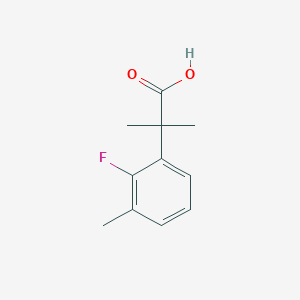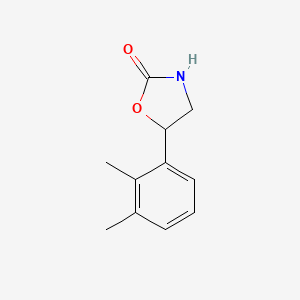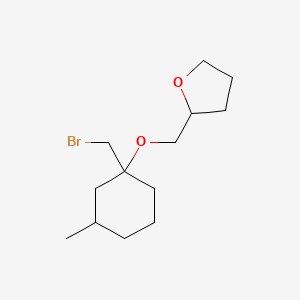![molecular formula C26H23NO5 B13617709 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a benzoic acid moiety. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid typically involves multiple steps One common method starts with the protection of the amino group of pyrrolidine using the Fmoc groupThe reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions. The use of high-throughput techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into simpler forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings .
Aplicaciones Científicas De Investigación
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group of the pyrrolidine ring, preventing unwanted reactions during the coupling process. The benzoic acid moiety can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the overall structure and function of the synthesized peptides .
Comparación Con Compuestos Similares
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Similar in structure but with an isobutyric acid moiety instead of benzoic acid.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Contains a quinoline ring, offering different chemical properties and applications.
Uniqueness
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid is unique due to its combination of the Fmoc-protected pyrrolidine and benzoic acid moieties. This structure provides versatility in peptide synthesis and other organic reactions, making it a valuable tool in various fields of research and industry .
Propiedades
Fórmula molecular |
C26H23NO5 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)22-11-5-6-12-24(22)32-17-13-14-27(15-17)26(30)31-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-12,17,23H,13-16H2,(H,28,29) |
Clave InChI |
FJTWIXOHECWWCY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1OC2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






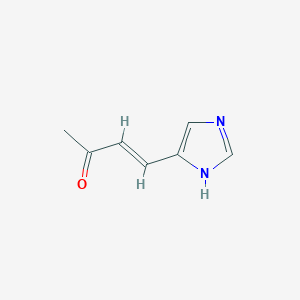

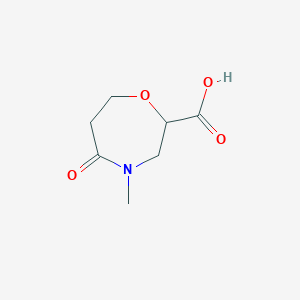
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
